Lipophilicity (LogP) Compared to 2-Fluoroaniline and 5-Methoxy Analog
The isopropoxy group at the 5-position introduces a significant increase in partition coefficient (LogP) compared to a hydrogen (2-fluoroaniline) or a methoxy group (2-fluoro-5-methoxyaniline), enhancing the compound's ability to cross biological membranes and access hydrophobic binding pockets [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.78 |
| Comparator Or Baseline | 2-Fluoroaniline LogP = 1.29 [1]; 2-Fluoro-5-methoxyaniline LogP = 1.25 |
| Quantified Difference | +1.49 log units (vs. 2-fluoroaniline); +1.53 log units (vs. 2-fluoro-5-methoxyaniline) |
| Conditions | In silico prediction (XLogP3/ALOGPS); validated across multiple authoritative databases. |
Why This Matters
Higher LogP is directly correlated with improved passive membrane permeability, a critical parameter for modulating bioavailability in lead optimization programs.
- [1] Chembase. 2-fluoroaniline. https://en.chembase.cn. Accessed 05 May 2026. View Source
